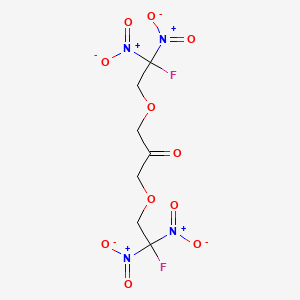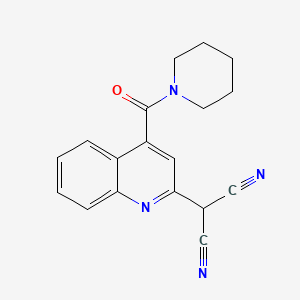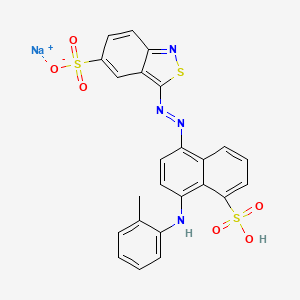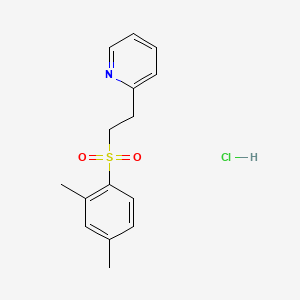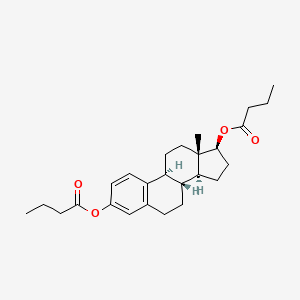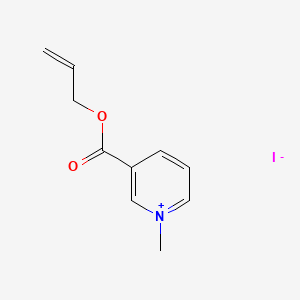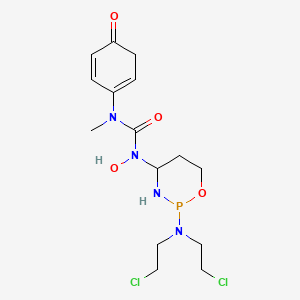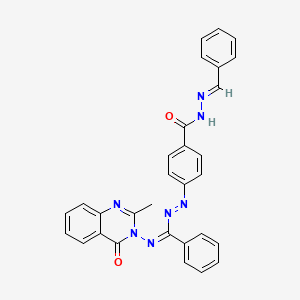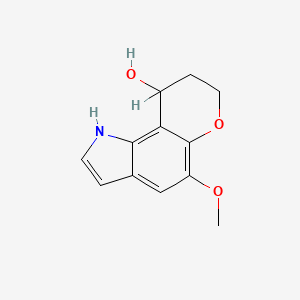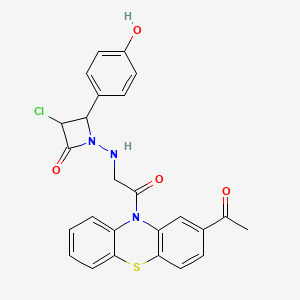
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Phenothiazine derivatives typically involves multi-step organic reactions. The preparation of this specific compound might involve:
Acetylation: Introduction of the acetyl group to the phenothiazine core.
Azetidinylation: Incorporation of the azetidinyl moiety, possibly through a cyclization reaction.
Chlorination and Hydroxylation: Introduction of the chloro and hydroxy groups on the phenyl ring.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with improved efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions could modify the functional groups, such as the acetyl or azetidinyl moieties.
Substitution: Electrophilic or nucleophilic substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
Catalysis: Phenothiazine derivatives are studied for their catalytic properties in organic reactions.
Material Science: Used in the development of organic semiconductors and dyes.
Biology
Antimicrobial Agents: Potential use as antibacterial or antifungal agents.
Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Antipsychotic Drugs: Phenothiazine derivatives are well-known for their use in treating psychiatric disorders.
Antihistamines: Used to treat allergic reactions.
Industry
Dyes and Pigments: Employed in the production of dyes due to their vibrant colors.
Photostabilizers: Used in polymers to enhance stability against UV radiation.
Mechanism of Action
The mechanism of action for this compound would likely involve interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition of enzymes involved in metabolic pathways.
DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic drug.
Promethazine: An antihistamine with sedative properties.
Thioridazine: Another antipsychotic with a similar structure.
Uniqueness
What sets 10H-Phenothiazine, 2-acetyl-10-(((3-chloro-2-(4-hydroxyphenyl)-4-oxo-1-azetidinyl)amino)acetyl)- apart is its unique combination of functional groups, which may confer distinct chemical and biological properties, making it a subject of interest for further research.
Properties
CAS No. |
89258-18-4 |
|---|---|
Molecular Formula |
C25H20ClN3O4S |
Molecular Weight |
494.0 g/mol |
IUPAC Name |
1-[[2-(2-acetylphenothiazin-10-yl)-2-oxoethyl]amino]-3-chloro-4-(4-hydroxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H20ClN3O4S/c1-14(30)16-8-11-21-19(12-16)28(18-4-2-3-5-20(18)34-21)22(32)13-27-29-24(23(26)25(29)33)15-6-9-17(31)10-7-15/h2-12,23-24,27,31H,13H2,1H3 |
InChI Key |
DSXAGPODGSTCPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CNN4C(C(C4=O)Cl)C5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



